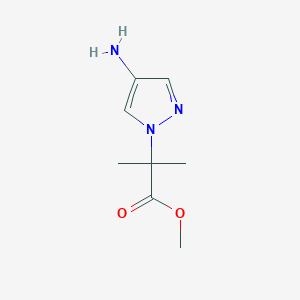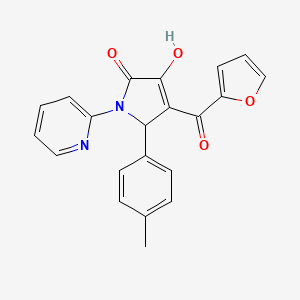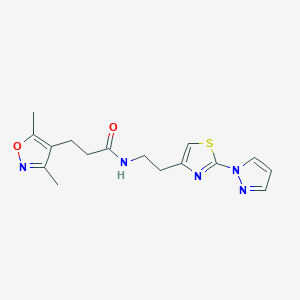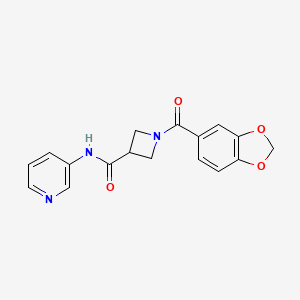![molecular formula C18H22N6O B2437369 2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 1206995-80-3](/img/structure/B2437369.png)
2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a fascinating synthetic compound belonging to a broader class of pyrazolo[3,4-d]pyrimidines. These compounds are structurally significant due to their complex, polycyclic frameworks and are valued for their pharmacological properties, making them subjects of extensive scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol typically begins with the preparation of the pyrazolo[3,4-d]pyrimidine core. This involves a multi-step process, usually starting with the condensation of 4-chloro-3-nitropyrazole with appropriate amidine compounds. Subsequent cyclization and functional group transformations are performed under controlled conditions to introduce the pyrrolidinyl and p-tolyl moieties.
Industrial Production Methods
Industrial production follows similar synthetic routes but is optimized for scale, yield, and efficiency. Automated reactors and continuous flow systems are often employed to maintain stringent reaction conditions, ensuring high purity and consistent quality of the final product. Purification is achieved through crystallization and chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol undergoes various types of reactions, including:
Oxidation: : It can be oxidized to introduce or modify functional groups, often using reagents like manganese dioxide or chromium trioxide.
Reduction: : Hydrogenation reactions are performed using catalysts like palladium on carbon (Pd/C) to reduce nitro groups to amines.
Substitution: : Halogen substitution reactions are common, using reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidizing agents such as manganese dioxide and reducing agents like Pd/C are frequently used. Reaction conditions vary, typically involving organic solvents (e.g., dichloromethane, ethanol) and controlled temperatures ranging from -78°C to room temperature.
Major Products Formed
The major products depend on the specific reactions undertaken but commonly include various substituted derivatives of the core pyrazolo[3,4-d]pyrimidine structure.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of other complex molecules. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable building block for creating new materials and compounds.
Biology
Biologically, 2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is studied for its potential as a therapeutic agent. Its interactions with cellular pathways and enzymes are of significant interest.
Medicine
In medicine, the compound is being explored for its pharmacological effects. Preliminary studies suggest its potential as an anticancer agent due to its ability to inhibit certain enzymes critical for tumor growth.
Industry
Industrially, this compound's stability and reactivity make it useful in the development of new materials, including advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol primarily involves its interaction with specific molecular targets such as enzymes and receptors. It often functions by inhibiting enzyme activity, thereby modulating biochemical pathways involved in disease processes. For instance, it may target kinases involved in cell signaling, affecting cell proliferation and survival.
Comparación Con Compuestos Similares
When compared to other pyrazolo[3,4-d]pyrimidines, 2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol stands out due to its unique combination of functional groups, which enhances its reactivity and potential biological activity.
Similar Compounds
6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: : Lacks the p-tolyl and ethanol groups, altering its chemical and biological properties.
4-amino-pyrazolo[3,4-d]pyrimidine: : Simpler structure, used in different research contexts.
1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine: : Similar scaffold but without the pyrrolidinyl and ethanol functionalities.
This detailed analysis covers the essential aspects of this compound, highlighting its significance in various scientific and industrial fields.
Propiedades
IUPAC Name |
2-[[1-(4-methylphenyl)-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-13-4-6-14(7-5-13)24-17-15(12-20-24)16(19-8-11-25)21-18(22-17)23-9-2-3-10-23/h4-7,12,25H,2-3,8-11H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNBZDBQWLCZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NCCO)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2437291.png)

![8-butyl-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437293.png)


![2-methoxy-4-methyl-5-(propan-2-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2437296.png)


![4-(3-chlorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2437302.png)


![6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione](/img/structure/B2437308.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2437309.png)
